molecular formula C9H8N2O2 B6305505 Methyl 6-cyano-4-methyl-pyridine-3-carboxylate CAS No. 1806328-86-8

Methyl 6-cyano-4-methyl-pyridine-3-carboxylate

Cat. No.: B6305505
CAS No.: 1806328-86-8
M. Wt: 176.17 g/mol
InChI Key: JIKFNQJBVVSSRD-UHFFFAOYSA-N
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Description

Methyl 6-cyano-4-methyl-pyridine-3-carboxylate is a heterocyclic organic compound with a pyridine ring substituted with a cyano group, a methyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyano-4-methyl-pyridine-3-carboxylate typically involves the reaction of 4-methylpyridine-3-carboxylic acid with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-4-methyl-pyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction of the cyano group can be achieved using hydrogenation catalysts such as palladium on carbon to yield primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 6-carboxy-4-methyl-pyridine-3-carboxylate.

    Reduction: 6-amino-4-methyl-pyridine-3-carboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-cyano-4-methyl-pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-cyano-4-methyl-pyridine-3-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-4-methyl-pyridine-3-carboxylate: Similar structure but with an amino group instead of a cyano group.

    6-Methylpyridine-3-carboxamide: Contains an amide group instead of a cyano group.

    Methyl 4-methylpyridine-3-carboxylate: Lacks the cyano group.

Uniqueness

Methyl 6-cyano-4-methyl-pyridine-3-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 6-cyano-4-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-7(4-10)11-5-8(6)9(12)13-2/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKFNQJBVVSSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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